3,4,5-Trifluoro-l-phenylalanine
Overview
Description
3,4,5-Trifluoro-L-phenylalanine is a chemical compound with the CAS Number: 646066-73-1 . Its IUPAC name is (2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid . It has a molecular weight of 219.16 and is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an off-white solid . It should be stored at a temperature between 0-8 degrees Celsius .Scientific Research Applications
Biosynthesis and Production of Phenylalanine
- Biosynthesis Pathway Exploration : Ding et al. (2016) developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, focusing on six enzymes in the shikimate pathway. This study provides insights into metabolic pathways and enzyme functions relevant to phenylalanine production (Ding et al., 2016).
Application in Protein Research
- Modified Amino Acids in Protein Research : Qianzhu et al. (2020) discussed the genetic encoding of para-pentafluorosulfanyl phenylalanine for protein research. This unnatural amino acid was used to increase protein interactions due to its unique physicochemical properties (Qianzhu et al., 2020).
Analytical and Diagnostic Applications
- Electrochemical Sensor Development : Ermiş et al. (2017) developed an electrochemical sensor for the detection of l-phenylalanine, showcasing its application in analytical chemistry (Ermiş et al., 2017).
- Fluorescent Sensors for Phenylalanine : Zhang et al. (2022) synthesized a chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine (Zhang et al., 2022).
Phenylalanine in Genetic Disorders
- Phenylketonuria Treatment : MacDonald and D'Cunha (2007) discussed the role of phenylalanine ammonia lyase in treating phenylketonuria, a genetic condition where the body cannot break down phenylalanine (MacDonald & D'Cunha, 2007).
Phenylalanine Derivatives in Medicinal Chemistry
- Synthesis of Optically Pure Amino Acids : Obrecht et al. (1995) described the use of L-phenylalanine cyclohexylamide as a chiral auxiliary in synthesizing a series of optically pure α,α-disubstituted amino acids, illustrating its application in medicinal chemistry (Obrecht et al., 1995).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced .
Mechanism of Action
Target of Action
This compound is a derivative of the amino acid phenylalanine, and it’s likely that it interacts with proteins or enzymes that normally interact with phenylalanine .
Mode of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine but in a different manner due to the presence of the trifluoro group .
Biochemical Pathways
Given its structural similarity to phenylalanine, it might be involved in the same biochemical pathways, such as protein synthesis and the production of neurotransmitters .
Pharmacokinetics
As a derivative of phenylalanine, it might share similar pharmacokinetic properties .
Result of Action
It’s possible that the compound could have effects on protein structure and function due to its structural similarity to phenylalanine .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
3,4,5-Trifluoro-l-phenylalanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. The incorporation of fluorine atoms into the phenyl ring alters the electronic properties of the molecule, which can influence its interactions with various biomolecules. This compound is known to interact with enzymes such as phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine. The presence of fluorine atoms can affect the enzyme’s binding affinity and catalytic efficiency, providing insights into enzyme-substrate interactions and the role of specific amino acid residues in enzyme function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into proteins can lead to changes in protein conformation and stability, which in turn can affect cellular functions such as signal transduction and metabolic regulation. Studies have shown that this compound can modulate the activity of key signaling molecules, including kinases and transcription factors, thereby impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atoms in the phenyl ring can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, influencing protein folding and stability. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of its interaction with the enzyme’s active site. For example, the binding of this compound to phenylalanine hydroxylase can result in competitive inhibition, thereby modulating the enzyme’s activity and affecting downstream metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in therapeutic applications. For instance, prolonged exposure to this compound can lead to changes in gene expression and metabolic flux, highlighting the importance of considering temporal dynamics in experimental design .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. Low to moderate doses of this compound have been shown to enhance cognitive function and reduce symptoms of neurological disorders, while high doses can lead to toxic effects such as oxidative stress and cellular damage. Studies in animal models have identified threshold doses beyond which adverse effects become pronounced, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the production of metabolites that participate in various biochemical processes. The presence of fluorine atoms can alter the metabolic flux and levels of key metabolites, providing insights into the regulation of metabolic pathways and the potential for therapeutic intervention .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, where it is subsequently distributed to various cellular compartments. The interaction of this compound with binding proteins can influence its localization and accumulation within tissues, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function. The presence of fluorine atoms can influence the compound’s interaction with subcellular structures, providing insights into the mechanisms of protein targeting and localization .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426553 | |
Record name | L-(3,4,5-Trifluorophenyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646066-73-1 | |
Record name | L-(3,4,5-Trifluorophenyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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